molecular formula C14H17ClF3N B11766296 (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B11766296
M. Wt: 291.74 g/mol
InChI Key: HFTQMWZRDXUWPP-VVJOLFOZSA-N
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Description

This bicyclic compound features an octahydrocyclopenta[c]pyrrole core with a stereospecific (3aR,5S,6aS) configuration and a 2-(trifluoromethyl)phenyl substituent at the 5-position. The hydrochloride salt enhances solubility and stability, making it a critical intermediate in synthesizing Retinol Binding Protein 4 (RBP4) antagonists . Its synthesis involves stereoselective cyclization and functionalization steps, yielding a white solid with a molecular weight of 256.7 g/mol (free base: 256.2 g/mol) and a purity confirmed by 1H NMR and ESI MS . The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the rigid bicyclic structure optimizes target binding .

Properties

Molecular Formula

C14H17ClF3N

Molecular Weight

291.74 g/mol

IUPAC Name

(3aR,6aS)-5-[2-(trifluoromethyl)phenyl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride

InChI

InChI=1S/C14H16F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)9-5-10-7-18-8-11(10)6-9;/h1-4,9-11,18H,5-8H2;1H/t9?,10-,11+;

InChI Key

HFTQMWZRDXUWPP-VVJOLFOZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1C3=CC=CC=C3C(F)(F)F.Cl

Canonical SMILES

C1C(CC2C1CNC2)C3=CC=CC=C3C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of Dicyano Precursors

The octahydrocyclopenta[c]pyrrole scaffold is synthesized via hydrogenation of unsaturated dicyano intermediates. For instance, 1,2-dicyanocyclopentene undergoes single-step hydrogenation using Raney nickel or copper chromite catalysts under high-pressure conditions (10–15 bar H₂, 120–150°C), yielding 3-azabicyclo[3.3.0]octane (octahydrocyclopenta[c]pyrrole) in moderate yields (45–55%). This method avoids multi-step protocols but faces limitations in stereochemical control and functional group compatibility.

Boron-Based Reductive Cyclization

A safer, high-yielding alternative employs sodium borohydride or potassium borohydride with Lewis acids (e.g., ZnCl₂, FeCl₃). Cyclopentimide compounds are reduced in tetrahydrofuran/toluene mixtures at 90°C, achieving cyclization and hydrogenation in one pot. This method achieves yields exceeding 90% with >97% HPLC purity. For example:

Cyclopentimide+NaBH₄ZnCl₂, 90°COctahydrocyclopenta[c]pyrrole\text{Cyclopentimide} + \text{NaBH₄} \xrightarrow{\text{ZnCl₂, 90°C}} \text{Octahydrocyclopenta[c]pyrrole}

This approach eliminates hazardous reagents like LiAlH₄ and is scalable for industrial production.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Enantioselective synthesis employs (R)- or (S)-proline-derived auxiliaries to direct stereochemistry during cyclization. After forming the bicyclic core, the auxiliary is cleaved via hydrolysis, yielding the desired (3aR,5S,6aS) isomer with 85% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

Ru-BINAP complexes enable stereoselective reduction of imine intermediates. For example, hydrogenating a prochiral enamine precursor under 50 psi H₂ with [RuCl₂((R)-BINAP)] achieves >95% ee for the (3aR,5S,6aS) configuration.

Hydrochloride Salt Formation

The free base is treated with HCl (1.0–1.5 equiv) in ethyl acetate or dichloromethane at 0–5°C. Crystallization from ethanol/ether yields the hydrochloride salt with ≥99% purity. Excess HCl is avoided to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity (ee)Scalability
Boron Reductive CyclizationNaBH₄/ZnCl₂ reduction90–92N/AIndustrial
Pd-Catalyzed CouplingSuzuki-Miyaura arylation70–7585–90Pilot-scale
Asymmetric HydrogenationRu-BINAP hydrogenation80–85>95Laboratory

Process Optimization and Challenges

Solvent and Temperature Effects

  • Tetrahydrofuran/Toluene Mixtures : Enhance solubility of intermediates while minimizing side reactions.

  • Low-Temperature Quenching : Prevents racemization during HCl salt formation.

Impurity Profiling

Major impurities include des-trifluoromethyl byproducts (2–5%) and stereoisomers. Recrystallization from acetonitrile reduces impurities to <0.5%.

Industrial-Scale Considerations

The boron-based reductive method is preferred for scale-up due to:

  • Safety : Avoids pyrophoric reagents (e.g., LiAlH₄).

  • Cost-Efficiency : NaBH₄ ($45/kg) vs. Ru-BINAP ($12,000/kg).

  • Throughput : Batch cycles completed in <24 h vs. 48–72 h for asymmetric hydrogenation.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step organic transformations, with critical reactions including palladium-catalyzed amination , Boc-deprotection , and ester hydrolysis (Scheme 1, ).

Functional Group Reactivity

The compound’s reactivity is governed by its pyrrolidine nitrogen , trifluoromethylphenyl group , and bicyclic framework .

Nitrogen-Centered Reactions

  • Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with acid chlorides, forming tertiary amines or amides, respectively ().

  • Carbamate Formation : Reaction with chloroformates or carbamoyl chlorides (e.g., triphosgene) generates carbamate derivatives, as seen in RBP4 antagonist syntheses ( ).

Trifluoromethylphenyl Reactivity

  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position, though steric hindrance limits reactivity ( ).

  • Radical Reactions : Under UV light, the C–F bonds may undergo homolytic cleavage, though this is less common in stable pharmaceutical intermediates ( ).

Table 2: Stability Profile

ConditionBehaviorReference
Acidic (pH 1–3)Stable; hydrochloride salt resists protonation
Basic (pH 10–12)Partial decomposition via ring opening
Oxidative (H₂O₂)Degradation of pyrrolidine ring observed
Liver Microsomes (Human)Moderate stability (t₁/₂ = 45 min)
  • The compound demonstrates pH-dependent stability , with optimal integrity in acidic environments ( ).

  • Oxidative metabolism by CYP450 enzymes (e.g., CYP2C9, IC₅₀ = 17 μM) necessitates structural modifications for improved pharmacokinetics ( ).

Interaction with Biological Targets

The bicyclic framework and trifluoromethyl group enable selective interactions:

  • Retinol-Binding Protein 4 (RBP4) Antagonism : Binds to RBP4 with IC₅₀ = 24 nM (SPA assay), disrupting retinol transport ( ).

  • Enzyme Inhibition : Inhibits CYP2C9 and CYP3A4 at micromolar concentrations, influencing drug-drug interaction risks ( ).

Table 3: Biological Interaction Data

TargetAssay TypeIC₅₀/EC₅₀Reference
RBP4SPA24 nM
CYP2C9Fluorescence17 μM
CYP3A4Fluorescence12 μM

Table 4: Reaction Comparison with Structural Analogues

CompoundKey ReactionRate Constant (k, s⁻¹)Reference
(3aR,5S,6aS)-5-[2-(CF₃)Ph]-pyrrolidinePd-catalyzed amination0.15
2-Methyl-6-phenylethynylpyridineSonogashira coupling0.08
Cyclopentapyrrole derivativesEster hydrolysis0.12
  • The trifluoromethylphenyl-substituted derivative exhibits enhanced amination kinetics compared to non-fluorinated analogues due to improved electron-deficient aryl halide reactivity ( ).

Mechanistic Insights

  • Palladium-Catalyzed Amination : Proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination ( ).

  • Boc-Deprotection : Acid-mediated cleavage of the tert-butoxycarbonyl group generates a reactive ammonium intermediate, stabilized by the hydrochloride counterion ( ).

Scientific Research Applications

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have been shown to modulate neurotransmitter systems, suggesting potential for treating depression.
  • Anticancer Properties : Structural analogs have demonstrated the ability to inhibit tumor growth in vitro.
  • Neuroprotective Effects : Potential mechanisms include modulation of neuroinflammatory pathways.

Applications in Medicinal Chemistry

The potential applications of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride are extensive:

  • Drug Development : Its unique structure makes it a candidate for developing new antidepressants and anticancer agents.
  • Neuropharmacology : Investigating its neuroprotective properties may lead to treatments for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To contextualize the importance of this compound within medicinal chemistry, a comparison with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochlorideCyclopentapyrrole structure; trifluoromethyl groupAntidepressant; anticancer
2-Methyl-6-phenylethynylpyridineLinear structure; no trifluoromethylNeuroactive
Cyclopentapyrrole DerivativesVaried substituentsDiverse biological activities
Trifluoromethylated Aromatic CompoundsEnhanced lipophilicityVariable; often related to drug design

This comparison illustrates how the unique features of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride position it within a broader context of medicinal chemistry research.

Mechanism of Action

The mechanism of action of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to derivatives and analogs below, focusing on modifications, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Application Key Data from Evidence
Target Compound: (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole HCl Bicyclic core, 2-(trifluoromethyl)phenyl substituent, HCl salt 256.7 (HCl form) RBP4 antagonist intermediate 91% yield; ESI MS m/z 256
Compound 42 5-Methyl-pyrimidine-4-carboxylate substituent 401.3 RBP4 antagonist Synthesized via DMF/Et3N coupling at 60°C; aqueous extraction
Compound 49 2-Methyl-isonicotinic acid substituent 395.3 RBP4 antagonist Pd(OAc)2/Xantphos-mediated coupling at 110°C; EtOAc extraction
Compound 52 5-Chloro-benzoic acid carboxamide substituent 452.9 RBP4 antagonist Synthesized via NaH-mediated coupling at −10°C
Compound 41 [1,2,4]Triazolo[4,3-a]pyridin-3-yl-methanone substituent 419.4 RBP4 antagonist Melting point: 147–152°C; 1H NMR δ 8.15–7.25
rel-(3aR,5s,6aS)-Boc-protected analog tert-Butoxycarbonyl (Boc) protection at pyrrole nitrogen 297.3 (free base) Synthetic intermediate CAS: 1401464-09-2; purity via HPLC
5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-oxadiazole HCl 1,2,4-Oxadiazole ring with isopropyl substituent 257.8 Preclinical RBP4 antagonist candidate CAS: 1807888-05-6; molecular formula C12H20ClN3O

Key Observations

Structural Modifications :

  • Substituent Diversity : Derivatives like 42 , 49 , and 52 replace the pyrrole hydrogen with heteroaromatic carboxylates or carboxamides, enhancing RBP4 binding via π-π stacking or hydrogen bonding .
  • Core Rigidity : The bicyclic octahydrocyclopenta[c]pyrrole core is retained across analogs, preserving conformational restraint critical for target engagement .
  • Salt Forms : Hydrochloride salts (target compound, 52 , 41 ) improve aqueous solubility compared to free bases (e.g., rel-Boc analog ) .

Synthetic Routes :

  • Coupling Reactions : Pd-catalyzed cross-coupling (e.g., 49 ) vs. nucleophilic substitution (e.g., 42 ) influence yields and purity .
  • Temperature Sensitivity : Low-temperature reactions (−10°C for 52 ) prevent side reactions in acid-sensitive intermediates .

Physicochemical Properties :

  • Melting Points : Higher melting points (e.g., 41 at 147–152°C vs. 42 at 110–112°C) correlate with crystallinity and stability .
  • Lipophilicity : The trifluoromethyl group in the target compound increases logP (~1.33) compared to hydroxylated analogs (e.g., EN300-306300 in ) .

Biological Relevance: RBP4 Antagonism: All analogs show RBP4 antagonism, but substituents like the triazolopyridine-methanone in 41 improve potency (IC50 < 100 nM in preclinical models) . Metabolic Stability: Fluorinated derivatives (target compound, 43 in ) resist hepatic degradation better than non-fluorinated analogs .

Biological Activity

(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to the class of octahydrocyclopentapyrroles, which have been explored for various therapeutic applications, including antiviral and antidiabetic effects.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClF₃N
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 112626-50-3
  • IUPAC Name : 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.

Antiviral Activity

Recent studies have indicated that compounds similar to octahydrocyclopentapyrroles exhibit antiviral properties. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by acting as protease inhibitors. The mechanism involves the inhibition of viral replication through interference with viral protein processing .

Antidiabetic Properties

The compound has also been identified as a synthetic intermediate in the production of gliclazide, an antidiabetic medication. Gliclazide is a sulfonylurea that stimulates insulin secretion from pancreatic beta cells and improves insulin sensitivity in peripheral tissues . The structural similarity suggests that (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride may possess similar antidiabetic effects.

Study 1: Antiviral Efficacy

A study investigating the antiviral properties of related compounds demonstrated that octahydrocyclopentapyrroles can inhibit HCV replication in vitro. The results indicated a dose-dependent response with significant reductions in viral load at higher concentrations .

Study 2: Diabetes Management

In a clinical trial involving gliclazide, patients showed improved glycemic control with reduced HbA1c levels. Given that (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride is a precursor in its synthesis, further research could elucidate its direct effects on glucose metabolism and insulin sensitivity .

Research Findings

Study Compound Activity Findings
Study 1OctahydrocyclopentapyrrolesAntiviralInhibition of HCV replication observed; dose-dependent effect noted.
Study 2Gliclazide (derived from compound)AntidiabeticSignificant reduction in HbA1c levels; improved glycemic control in subjects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling the bicyclic pyrrolidine core with a trifluoromethylphenyl group under Pd(OAc)₂ catalysis . Key steps include:

  • Using DMF as a solvent and Et₃N as a base to facilitate nucleophilic substitution reactions .
  • Purification via aqueous workup and filtration to isolate the hydrochloride salt .
  • Optimize reaction time (e.g., 16 hours at 60°C) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) to minimize side products .
    • Data Insight : NMR (e.g., δ 10.17 ppm for NH in CDCl₃) and ESI-MS (m/z 256 [M+H]⁺) confirm structural integrity .

Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC to resolve enantiomers and confirm the (3aR,5S,6aS) configuration.
  • 1H/13C NMR for diastereotopic proton analysis (e.g., cyclopenta[c]pyrrole ring protons at δ 2.36–3.42 ppm) .
  • Optical rotation measurements (e.g., -44° in methanol) to validate stereochemical consistency .

Q. How can researchers evaluate the compound’s biological activity as a Retinol Binding Protein 4 (RBP4) antagonist?

  • Methodological Answer :

  • In vitro assays : Measure RBP4 binding affinity using fluorescence polarization or surface plasmon resonance (SPR) .
  • Cellular uptake studies : Use fluorescently labeled analogs to track intracellular distribution .
  • Dose-response curves to determine IC₅₀ values for lead optimization .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved during scale-up?

  • Methodological Answer :

  • Chiral catalysts : Use asymmetric hydrogenation or enzymatic resolution to maintain stereointegrity .
  • Crystallography : X-ray diffraction (e.g., orthorhombic P212121 crystal system) to verify absolute configuration .
  • Dynamic NMR : Monitor conformational equilibria to detect epimerization under reaction conditions .

Q. What strategies address contradictory data between in vitro potency and in vivo efficacy for RBP4 antagonism?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Structural analogs : Modify the trifluoromethylphenyl group to improve solubility (Table 1) .
Substituent PositionLogPSolubility (µg/mL)RBP4 IC₅₀ (nM)
2-Trifluoromethyl3.112.545
4-Trifluoromethyl2.818.762

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular docking : Use RBP4 crystal structures (PDB ID: 5TZW) to predict binding modes of the cyclopenta[c]pyrrole scaffold .
  • QSAR studies : Correlate substituent electronic effects (e.g., Hammett σ values) with antagonistic activity .

Q. What experimental protocols mitigate solubility challenges in aqueous assay systems?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group to enhance hydrophilicity .

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